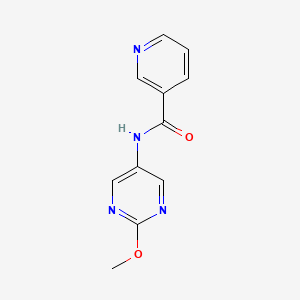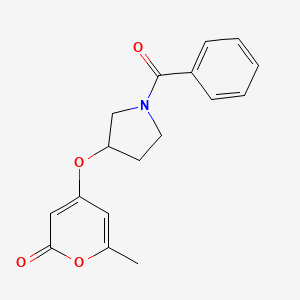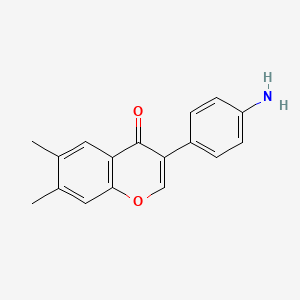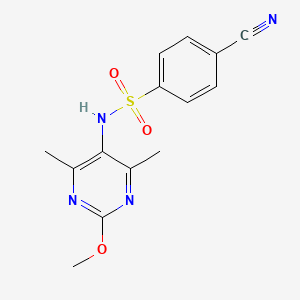
(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2,5-Dimethylfuran is reported to be a clear yellow oily liquid with an aromatic caustic odor . It is highly flammable and insoluble in water .
Applications De Recherche Scientifique
Multistep Synthesis and Heteroannulation Reactions
One significant area of research is the development of methodologies for the synthesis of complex molecules through multistep reactions. For example, the synthesis of dimethyl sulfomycinamate, a product related to the sulfomycin family of thiopeptide antibiotics, demonstrates the capability of organic synthesis to produce highly functionalized compounds via Bohlmann-Rahtz heteroannulation. This process involves a series of reactions that result in the formation of 2,3,6-trisubstituted pyridines with total regiocontrol, showcasing the potential of complex organic syntheses in drug development and chemical biology (Bagley et al., 2005).
Crystal Structure and DFT Study
The crystal structure analysis and density functional theory (DFT) studies of compounds provide insights into their molecular configuration, which is crucial for understanding their physical and chemical properties. For instance, the analysis of boric acid ester intermediates with benzene rings through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction reveals detailed information on their molecular structure. DFT calculations allow for the comparison with experimental data, offering a deeper understanding of the compound's behavior and its electronic properties. Such studies are fundamental in materials science for the design of new molecules with tailored properties for specific applications (Huang et al., 2021).
Antimicrobial and Antimycobacterial Activities
Research into the antimicrobial and antimycobacterial activities of novel compounds is vital for the development of new therapeutic agents. The synthesis and evaluation of novel compounds, such as those derived from nicotinic acid hydrazide, indicate the potential for discovering new treatments against bacterial infections. These studies not only contribute to the field of medicinal chemistry but also address the growing concern of antibiotic resistance, highlighting the importance of ongoing research in finding effective antimicrobial agents (R.V.Sidhaye et al., 2011).
Organogelation and Thermal Properties
The study of organogelation behavior and thermal properties of supramolecular polymer networks introduces an application in materials science, where compounds like "(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone" could potentially play a role. Research in this area focuses on the synthesis and characterization of novel materials that can undergo sol-gel transitions, possess high crystallinity, and exhibit specific thermal behaviors. Such materials have potential applications in drug delivery systems, as sensors, or in the development of novel responsive materials (Nakamura et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-6-11(9(2)17-8)12(14)13-5-4-10(7-13)18(3,15)16/h6,10H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVKXXVJBZEHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2891590.png)
![N-isopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2891591.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2891594.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2891600.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2891605.png)


